2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7-10(6-11(15)16)14-12(17-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXXCCUAGDYKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Synthesis
The Robinson-Gabriel method remains the most widely employed route for constructing the oxazole core. This two-step protocol involves:
- Formation of α-acylaminoketone precursors :
- Cyclodehydration :
Critical Parameters
- Temperature control during cyclization prevents decarboxylation.
- PPA concentration modulates reaction rate (optimal: 85% w/w).
Hantzsch Oxazole Synthesis with Functional Group Manipulation
Haloketone-Amidine Coupling
The Hantzsch method utilizes:
Bromide-to-Acetic Acid Conversion
- Nucleophilic substitution : The 4-bromo intermediate reacts with sodium cyanide (NaCN) in dimethylformamide (DMF) at 100°C (4 h), forming the nitrile derivative.
- Hydrolysis : Nitrile treatment with 6M HCl at 120°C for 8 hours produces the target acetic acid (overall yield: 61%).
Advantages
Three-Component Consecutive Synthesis
Palladium-Catalyzed Coupling
A one-pot procedure developed by Merkul and Müller achieves 72% yield via:
- Propargylamine activation :
- Propargylamine, 4-chlorophenylacetyl chloride, and triethylamine (TEA) react in THF at 0°C.
- Pd/Cu-mediated coupling :
- Addition of PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) enables alkyne insertion.
- Acid chloride cyclization :
Reaction Optimization
- PdCl₂(PPh₃)₂ loading <3% reduces yield to 41%.
- tert-Butanol increases regioselectivity for 4-acetic acid substitution.
Chloromethylation-Functionalization Strategy
Chloromethyl Oxazole Intermediate
Cyanide Substitution and Hydrolysis
- KCN substitution : Chloromethyl group reacts with KCN in DMF (100°C, 6 h).
- Acid hydrolysis : 6M HCl converts nitrile to acetic acid (yield: 88%).
Purity Data
Acylation-Cyclization of p-Chlorophenylglycine
Trichloromethyl Chloroformate Method
An industrial-scale protocol achieves 94% yield:
- Acylation :
- p-Chlorophenylglycine reacts with trifluoroacetic acid (TFA) in benzene at 50°C.
- Cyclization :
- Trichloromethyl chloroformate (BTC) addition induces oxazole ring formation (60°C, 4 h).
- Ester hydrolysis :
Environmental Benefits
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Robinson-Gabriel | 78–82 | 95 | High regioselectivity | Requires toxic PPA |
| Hantzsch | 61 | 96.9 | Scalable | Multi-step |
| Three-component | 72 | 94 | One-pot | Pd catalyst cost |
| Chloromethylation | 88 | 97 | Industrial feasibility | POCl₃ handling |
| Acylation-cyclization | 94 | 95 | Waste-free | High TFA usage |
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the oxazole ring or the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized oxazole compounds .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules and acts as a reagent in various organic reactions. Its oxazole ring structure allows for diverse reactions such as oxidation and substitution, leading to a range of functionalized derivatives.
2. Biology:
Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown that it can inhibit specific enzymes and receptors involved in inflammatory processes, suggesting its role in modulating cellular signaling pathways . Additionally, its structural similarity to other biologically active compounds positions it as a candidate for further biological evaluation.
3. Medicine:
The therapeutic potential of this compound has been explored in the context of cancer treatment and infectious diseases. Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cancer progression . Ongoing research aims to evaluate its efficacy against various cancer cell lines, with promising results indicating significant anticancer activity .
4. Industry:
In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it suitable for creating compounds with desired biological activity or material properties .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of several oxazole derivatives, including this compound, against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibitory effects on cell proliferation, particularly against SNB-19 and NCI-H460 cell lines .
Case Study 2: Biological Activity Profiling
Another investigation focused on the biological activity spectrum of similar oxazole compounds. The findings revealed that these compounds displayed comparable or superior activity against mycobacterial and fungal strains when compared to standard antibiotics like isoniazid and fluconazole . This underscores the potential of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing inflammation or tumor growth .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bromine’s larger atomic radius could hinder binding in sterically sensitive targets.
Thiazole-Based Analogs
Replacing the oxazole oxygen with sulfur yields thiazole derivatives, altering aromaticity and electronic properties.
Key Observations :
- Solubility : The sulfur atom may enhance solubility in polar solvents.
Positional Isomers and Functional Group Variations
3-Chlorophenyl Substitution
describes ({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid (C₁₃H₁₂ClNO₃S), where the chlorine is meta-substituted. This positional change reduces steric hindrance but may decrease target affinity due to altered spatial orientation .
Functional Group Modifications
- iCRT3 (): An oxazole derivative with an acetamide group instead of acetic acid. This modification enhances cell permeability and Wnt/β-catenin pathway inhibition, highlighting the importance of functional groups in bioactivity .
Antimicrobial Activity
Oxazole derivatives with 4-chlorophenyl substituents, such as (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone, demonstrate potent antimicrobial activity via molecular docking studies .
Biological Activity
2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a compound of interest in pharmacological research due to its potential biological activities. Its structure features a chlorophenyl group and an oxazole ring, which are known to contribute to various biological effects. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C12H10ClN2O3
- CAS Number : [Insert CAS number here if available]
Antibacterial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 0.0039 | S. aureus |
| Related Compound B | 0.025 | E. coli |
Antifungal Activity
Similar oxazole derivatives have also shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these activities can vary widely depending on the specific structure of the compound and its substituents .
Other Pharmacological Activities
The compound may also exhibit anti-inflammatory and immunosuppressive activities based on the structural similarities with other known bioactive compounds. For example, derivatives of p-chlorophenylthiazole have been studied for their anti-inflammatory properties, suggesting that similar mechanisms may apply to oxazole derivatives .
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated a series of oxazole derivatives for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity compared to those with electron-donating groups .
- Biofilm Reduction : Another study focused on the impact of isoxazole derivatives on biofilm formation. Results demonstrated that certain compounds could reduce biofilm formation by over 90% at specific concentrations, highlighting the potential for therapeutic applications in treating biofilm-associated infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Chlorine Substituent : The presence of a chlorine atom on the phenyl ring has been associated with increased antibacterial potency.
- Oxazole Ring : The oxazole moiety contributes to both the lipophilicity and overall stability of the compound, enhancing its interaction with bacterial membranes.
Q & A
Q. What are the optimal synthetic routes for 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid?
The synthesis typically involves condensation reactions between 4-chlorobenzaldehyde derivatives and methyl-substituted oxazole precursors. Key steps include temperature control (e.g., 60–80°C) and pH adjustments to stabilize intermediates. Solvents like ethanol or dichloromethane are often used, with catalysts such as p-toluenesulfonic acid to enhance reaction rates. Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%) .
Q. How is the structural conformation of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the stereochemistry of the oxazole core and chlorophenyl substituent. Complementary techniques include:
- NMR spectroscopy : and NMR verify substituent positions (e.g., methyl group at C5, chlorophenyl at C2).
- IR spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) confirm functional groups .
Q. What analytical methods ensure purity and stability during storage?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (40–80% RH) assess degradation pathways. Mass spectrometry (MS) identifies impurities such as hydrolyzed acetic acid derivatives .
Advanced Research Questions
Q. How do electronic effects of the 4-chlorophenyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing chlorine atom activates the oxazole ring toward nucleophilic substitution at C4. Density Functional Theory (DFT) calculations show reduced electron density at C4 (Mulliken charge: +0.32), favoring Suzuki-Miyaura couplings with aryl boronic acids. Contrasting regioselectivity is observed compared to non-halogenated analogs .
Q. What contradictions exist in reported biological activities of this compound?
While some studies highlight antimicrobial activity (MIC = 8 µg/mL against S. aureus), others report limited efficacy due to poor membrane permeability. Discrepancies arise from assay conditions:
- pH-dependent solubility : Bioactivity decreases at physiological pH (7.4) due to carboxylate anion formation.
- Metabolic stability : Rapid glucuronidation in hepatic microsomal assays reduces bioavailability .
Q. What computational strategies predict binding affinity to cyclooxygenase-2 (COX-2)?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions between the acetic acid moiety and COX-2’s Arg120/His90 residues. Free energy calculations (MM-PBSA) suggest moderate binding (ΔG = −7.2 kcal/mol), but in vitro validation is required to confirm selectivity over COX-1 .
Q. How does steric hindrance from the methyl group impact catalytic hydrogenation of the oxazole ring?
The C5-methyl group reduces accessibility to Pd/C catalysts, leading to incomplete hydrogenation (50% conversion at 50 psi H). Alternative catalysts (e.g., Rh/AlO) or elevated pressures (100 psi) improve yields but risk over-reduction to tetrahydrooxazole derivatives .
Methodological Considerations
- Contradiction Resolution : Address divergent bioactivity data by standardizing assay protocols (e.g., fixed pH, serum-free media) .
- Reaction Optimization : Use Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading .
- Data Reproducibility : Validate computational predictions with orthogonal techniques (e.g., isothermal titration calorimetry for binding studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
